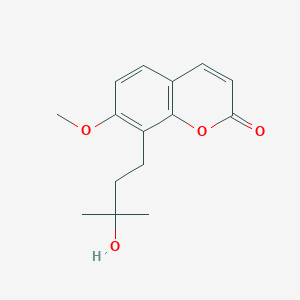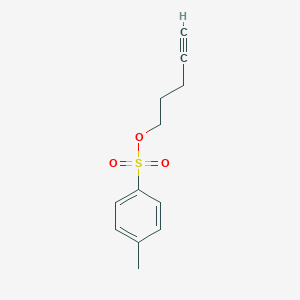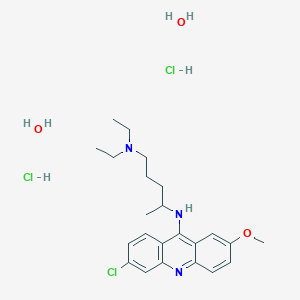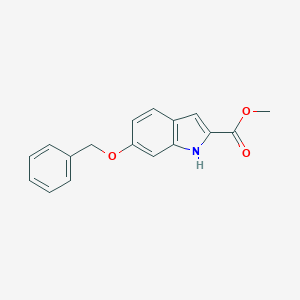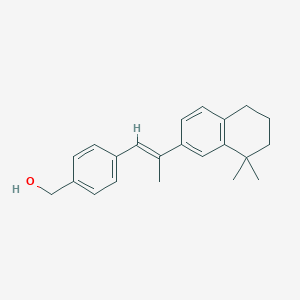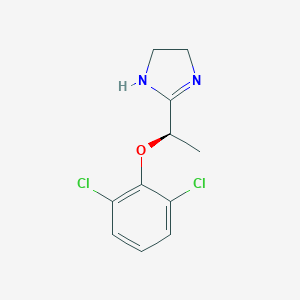
Triumbelletin
Übersicht
Beschreibung
Florbetaben is a fluorine-18-labeled stilbene derivative developed as a positron emission tomography (PET) tracer for the detection of beta-amyloid plaques in the brains of patients with suspected Alzheimer’s disease . It is used for non-invasive imaging to estimate the density of beta-amyloid neuritic plaques in the brain, aiding in the diagnosis of Alzheimer’s disease and other causes of cognitive impairment .
Wissenschaftliche Forschungsanwendungen
Florbetaben is primarily used in the field of nuclear medicine for imaging beta-amyloid plaques in the brain. Its applications include:
Alzheimer’s Disease Diagnosis: Florbetaben PET imaging helps in the early diagnosis of Alzheimer’s disease by detecting beta-amyloid plaques.
Research on Neurodegenerative Disorders: It aids in understanding the neuropathogenesis of Alzheimer’s disease and other neurodegenerative disorders.
Clinical Trials: Florbetaben is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting beta-amyloid plaques.
Safety and Hazards
Zukünftige Richtungen
Triumbelletin is a natural product from Wikstroemia indica and has been found to have anti-tumor activity . This suggests potential for future research and development in the field of cancer therapeutics.
Relevant Papers The search results mention a paper titled “Phenolic Constituents from Rhizome of Wikstroemia indica and Their Anti-tumor Activity” published in Natural Product Research & Development, 2014, 26 (6):851-5 . This paper discusses the isolation of seventeen phenolic constituents from the rhizome of Wikstroemia indica, including this compound. The paper also mentions that some of these compounds exhibited different activities against colon cancer cell lines SW480 and SW620 .
Wirkmechanismus
Florbetaben binds to beta-amyloid plaques in the brain. The fluorine-18 isotope produces a positron signal that is detected by a PET scanner, allowing for the visualization of plaque density . This binding is highly selective for beta-amyloid over other proteins, such as tau and alpha-synuclein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of florbetaben involves the radiofluorination of a precursor compound. A common method includes the azeotropic drying of aqueous fluorine-18 fluoride with a potassium carbonate and kryptofix complex, followed by radiofluorination of the Boc-protected precursor in dimethyl sulfoxide at elevated temperatures . The intermediate product is then deprotected with hydrochloric acid and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of florbetaben typically involves automated radiosynthesizers optimized for producing large batches of PET tracers. The process includes the use of microvolume methods to reduce costs and the amount of reagents and radioisotope needed . The final product is formulated with high radiochemical purity and molar activity, suitable for clinical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Florbetaben undergoes several chemical reactions, including:
Radiofluorination: Introduction of the fluorine-18 isotope into the precursor compound.
Deprotection: Removal of protecting groups to yield the final product.
Common Reagents and Conditions
Radiofluorination: Potassium carbonate, kryptofix, dimethyl sulfoxide, elevated temperatures.
Deprotection: Hydrochloric acid, elevated temperatures.
Major Products Formed
The primary product formed from these reactions is florbetaben, which is then purified and formulated for use as a PET tracer .
Eigenschaften
IUPAC Name |
7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)-3-(2-oxochromen-7-yl)oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHDMCIEKMVPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Triumbelletin's discovery in Thymelaea tartonraira leaves?
A1: The research paper "New Specific α‐Glucosidase Inhibitor Flavonoid from Thymelaea tartonraira Leaves: Structure Elucidation, Biological and Molecular Docking Studies" [] highlights the isolation of this compound from Thymelaea tartonraira leaves for the first time. This discovery contributes to the understanding of the phytochemical profile of this plant, potentially opening avenues for further investigation into this compound's bioactivity and its role in the plant itself.
Q2: Are there analytical methods available to identify and quantify this compound in plant materials?
A3: Yes. The research "Ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry coupled with hierarchical cluster analysis to evaluate Wikstroemia indica (L.) C. A. Mey. from different geographical regions" [] describes a validated method utilizing ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to simultaneously quantify seven constituents in Wikstroemia indica, including this compound. This method showcases the ability to accurately and precisely measure this compound levels in plant samples, enabling further research on its distribution, abundance, and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




